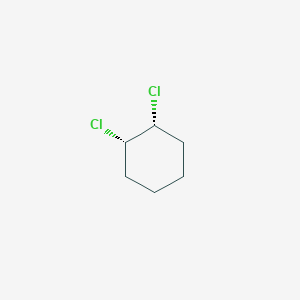

cis-1,2-Dichlorocyclohexane

Übersicht

Beschreibung

Cis-1,2-Dichlorocyclohexane is a clear and colorless cycloalkane . It is also referred to as “cyclohexane” and has a petroleum-like odor . The most stable conformation of cis-1,2-disubstituted cyclohexanes with two identical groups lacks a plane of symmetry and, therefore, would appear to be chiral .

Molecular Structure Analysis

Cis-1,2-Dichlorocyclohexane has a molecular weight of 153.050 . The chair conformer of the cis 1,2-dichloro isomer is chiral . It exists as a 50:50 mixture of enantiomeric conformations, which interconvert so rapidly they cannot be resolved .Chemical Reactions Analysis

The cis 1,2-dichloro isomer has two centers of chirality (asymmetric carbons) and is optically inactive, making it a meso-compound . The most stable conformation of cis-1,2-disubstituted cyclohexanes with two identical groups lacks a plane of symmetry and, therefore, would appear to be chiral .Physical And Chemical Properties Analysis

Cis-1,2-Dichlorocyclohexane has a boiling point of 480.1 K and a fusion point of 268 K . It is clear and colorless with a petroleum-like odor .Wissenschaftliche Forschungsanwendungen

Electrochemical cis-Chlorination of Alkenes

The electrochemical cis-chlorination of alkenes is a well-understood process which leads to the production of dichlorinated products . Cis-1,2-Dichlorocyclohexane can be produced through this process with high diastereoselectivities . This process is significant in the synthesis of various organic compounds .

Molecular Structure Analysis

The molecular structure of cis-1,2-Dichlorocyclohexane has been studied extensively . Understanding the molecular structure of this compound is crucial for its applications in various fields such as material science, pharmaceuticals, and chemical synthesis .

Disilylation Reactions

Cis-1,2-Dichlorocyclohexane can be used in disilylation reactions to access cis/trans-1,2-disilylated and gem-disilylated alkenes . These organosilane compounds are widely used in both organic synthesis and materials science .

Thermodynamic Property Analysis

The thermodynamic properties of cis-1,2-Dichlorocyclohexane have been critically evaluated . This data is essential for its applications in various fields such as chemical engineering, environmental science, and material science .

Safety and Hazards

When handling cis-1,2-Dichlorocyclohexane, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn . It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .

Wirkmechanismus

Target of Action

This compound is a type of disubstituted cyclohexane , and its interactions with biological targets are likely to be complex and multifaceted.

Mode of Action

cis-1,2-Dichlorocyclohexane is a stereoisomer of dichlorocyclohexane . It exists as a 50:50 mixture of enantiomeric conformations, which interconvert so rapidly they cannot be resolved . This rapid interconversion could potentially influence its interaction with biological targets.

Pharmacokinetics

Its molecular weight of 153050 suggests that it could potentially be absorbed and distributed in the body

Result of Action

Given its chemical structure , it may interact with various cellular components, potentially influencing cellular functions

Action Environment

The action, efficacy, and stability of cis-1,2-Dichlorocyclohexane can be influenced by various environmental factors. For instance, its chiral conformations can rapidly interconvert , which could be influenced by factors such as temperature and pH

Eigenschaften

IUPAC Name |

(1S,2R)-1,2-dichlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEZIBFVJYNETN-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030452 | |

| Record name | cis-1,2-Dichlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10498-35-8 | |

| Record name | cis-1,2-Dichlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010498358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,2-Dichlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

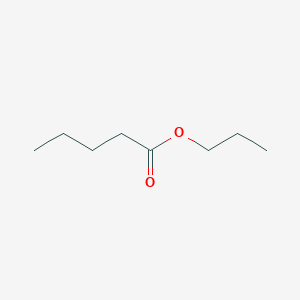

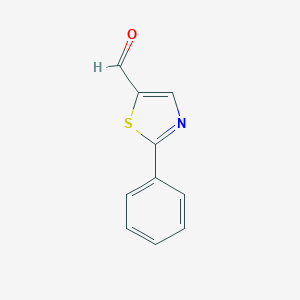

Feasible Synthetic Routes

Q & A

Q1: What are the different synthetic routes to obtain cis-1,2-dichlorocyclohexane?

A1: Two main methods for synthesizing cis-1,2-dichlorocyclohexane are reported in the literature:

- From cyclohexene: Treating cyclohexene with antimony pentachloride (SbCl5) in carbon tetrachloride (CCl4) selectively yields cis-1,2-dichlorocyclohexane as the major product. [] This method highlights the ability to control the stereochemistry of the reaction, favoring the cis isomer.

Q2: What is the significance of the cis configuration in cis-1,2-dichlorocyclohexane?

A2: The cis configuration of the two chlorine atoms in cis-1,2-dichlorocyclohexane is significant for several reasons:

- Stereoselectivity: The synthesis methods described demonstrate the ability to selectively obtain the cis isomer, which might be crucial for specific applications requiring a particular spatial arrangement of the chlorine atoms. []

- Structure-activity relationship: The spatial orientation of the chlorine atoms can influence the compound's physical and chemical properties, potentially impacting its reactivity and interactions with other molecules. []

- Spectroscopic properties: The cis configuration influences the compound's spectroscopic properties. [] Although the provided abstract doesn't delve into specific details, it suggests that the molecular structure of cis-1,2-dichlorocyclohexane has been studied and characterized.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)